(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate
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Overview
Description
(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a nitro group, and an ester functional group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and nitromethane.
Formation of Intermediate: The reaction between ethyl acetoacetate and nitromethane in the presence of a base such as sodium ethoxide forms an intermediate compound.
Amination: The intermediate is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Major Products Formed
Reduction: Ethyl 2-amino-3-methylbutanoate
Substitution: 2-amino-3-methyl-3-nitrobutanoic acid
Oxidation: Ethyl 2-nitroso-3-methyl-3-nitrobutanoate
Scientific Research Applications
(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand the biological activity of related compounds.
Industrial Applications: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitro groups allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-methylbutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-amino-3-methyl-3-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Amino-3-methyl-3-nitrobutanoic acid: The carboxylic acid analog of the compound.
Properties
Molecular Formula |
C7H14N2O4 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-methyl-3-nitrobutanoate |
InChI |
InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3/t5-/m1/s1 |
InChI Key |
VRVIJVZNTASOJI-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])N |
Origin of Product |
United States |
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